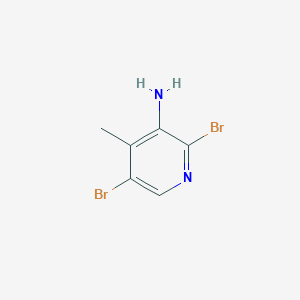
2,5-Dibromo-4-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-4-methylpyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two bromine atoms at the 2nd and 5th positions, a methyl group at the 4th position, and an amine group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-methylpyridin-3-amine typically involves the bromination of 4-methylpyridin-3-amine. One common method is the reaction of 4-methylpyridin-3-amine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 2nd and 5th positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and boronic acids in the presence of a base like potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atoms.
Coupling: Biaryl compounds with new carbon-carbon bonds.
Reduction: 4-Methylpyridin-3-amine with hydrogen atoms replacing the bromine atoms.
Scientific Research Applications
2,5-Dibromo-4-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated pyridine derivatives have shown efficacy.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-methylpyridin-3-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes like DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-methylpyridin-3-amine
- 5-Bromo-3-methylpyridin-2-amine
- 2-Amino-3,5-dibromo-6-methylpyridine
Uniqueness
2,5-Dibromo-4-methylpyridin-3-amine is unique due to the specific positioning of its bromine and methyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for targeted chemical synthesis and research applications.
Properties
Molecular Formula |
C6H6Br2N2 |
|---|---|
Molecular Weight |
265.93 g/mol |
IUPAC Name |
2,5-dibromo-4-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6Br2N2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3 |
InChI Key |
FOCMLFSRXVUUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


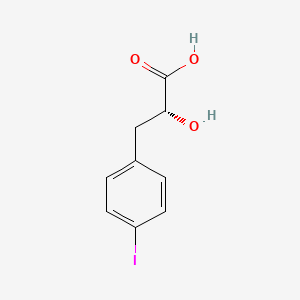
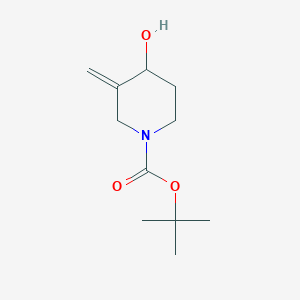

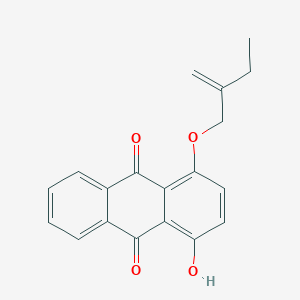
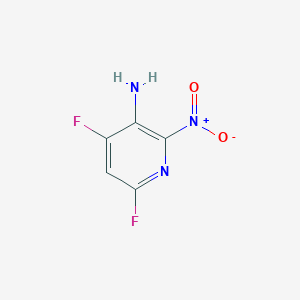
![Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester](/img/structure/B13136213.png)
![[3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)-](/img/structure/B13136218.png)
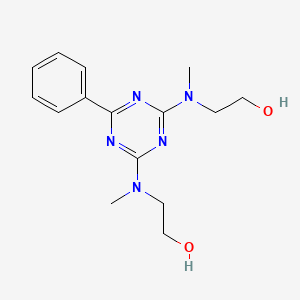
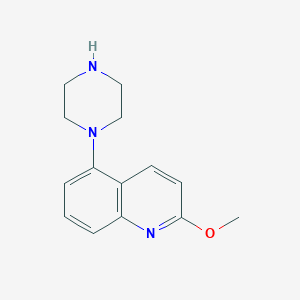
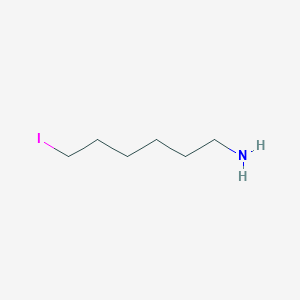
![10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B13136245.png)

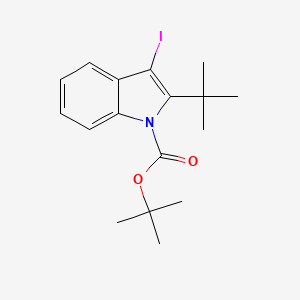
![Benzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B13136270.png)
